3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide
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Description
3-nitro-N-(2-((6-phen
Scientific Research Applications
Structural Analysis
The structure of 3-nitro-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide and similar compounds has been extensively studied. For instance, Główka, Olubek, and Olczak (1995) analyzed the structure of a related compound, noting the characteristic features of benzenesulfonamide derivatives and how the N-phenyl rings are twisted with respect to the benzene ring of the phenylsulfonamide group (Główka et al., 1995).
Synthesis and Characterization
Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and characterized them using various spectroscopic techniques, including FT-IR, 1H, and 13C NMR. These studies help in understanding the molecular geometry and chemical properties of such compounds (Demircioğlu et al., 2018).
Chemical Synthesis and Applications
Bouillon et al. (2008) reported the synthesis of 2H-indazoles 1-oxides and 2H-indazoles from similar benzenesulfonamide compounds, highlighting the importance of these compounds in chemical synthesis and potential pharmaceutical applications (Bouillon et al., 2008).
Antimicrobial Activity
Sarvaiya, Gulati, and Patel (2019) explored the antimicrobial activity of compounds derived from benzenesulfonamides, indicating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Crystal Structure and Hydrogen Bonding
Wzgarda-Raj et al. (2022) examined the crystal structure of cocrystals containing benzenesulfonamide derivatives, focusing on the hydrogen-bonding interactions, which are crucial for understanding the chemical and physical properties of these compounds (Wzgarda-Raj et al., 2022).
Properties
IUPAC Name |
3-nitro-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-22(24)15-7-4-8-16(13-15)28(25,26)19-11-12-27-18-10-9-17(20-21-18)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBQUMMZTBVOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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